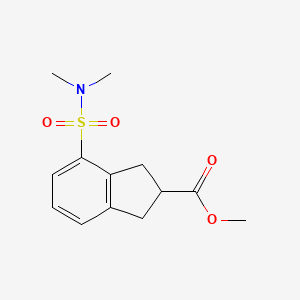
methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with a complex structure that includes a sulfamoyl group, a dihydroindene ring, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroindene ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfamoyl group: This step involves the reaction of the dihydroindene intermediate with a sulfamoylating agent, such as N,N-dimethylsulfamoyl chloride, under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反应分析
Types of Reactions
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfamoyl group or other parts of the molecule.
Substitution: The compound can undergo substitution reactions, particularly at positions on the dihydroindene ring or the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
Methyl 4-(N,N-dimethylsulfamoyl)benzoate: Similar structure but with a benzoate instead of an indene ring.
Methyl 4-(N,N-dimethylsulfamoyl)phenylacetate: Similar structure with a phenylacetate group.
Uniqueness
Methyl 4-(N,N-dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the dihydroindene ring, which imparts distinct chemical and physical properties compared to other similar compounds
属性
分子式 |
C13H17NO4S |
|---|---|
分子量 |
283.35 g/mol |
IUPAC 名称 |
methyl 4-(dimethylsulfamoyl)-2,3-dihydro-1H-indene-2-carboxylate |
InChI |
InChI=1S/C13H17NO4S/c1-14(2)19(16,17)12-6-4-5-9-7-10(8-11(9)12)13(15)18-3/h4-6,10H,7-8H2,1-3H3 |
InChI 键 |
UDXQIQMAUDDKFN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1CC(C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)

![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
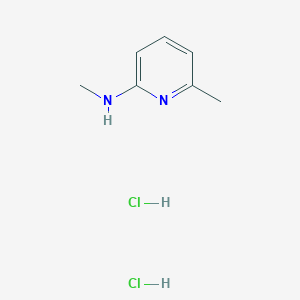
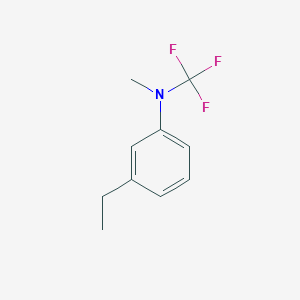
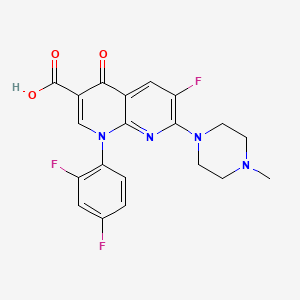
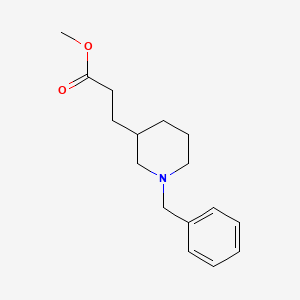
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
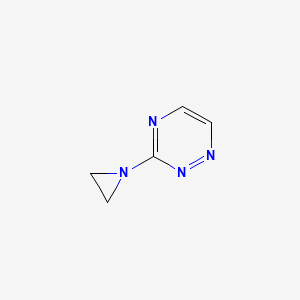
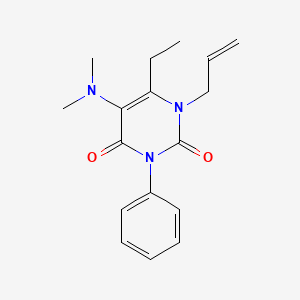
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)
